molecular formula C23H27FN4O4 B2815329 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 1234890-68-6

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

カタログ番号 B2815329
CAS番号: 1234890-68-6
分子量: 442.491
InChIキー: HEXIEVWZKXBRAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a fluorophenyl group, a piperidinyl group, and a methoxybenzyl group. The presence of these groups suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl and methoxybenzyl groups are likely to influence the compound’s overall shape and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, influencing its solubility and distribution in biological systems .

科学的研究の応用

Orexin Receptor Antagonism and Binge Eating

Orexins (OX) and their receptors (OXR) are known to modulate various physiological processes, including feeding, arousal, stress, and drug abuse. In a study investigating the role of OX1R mechanisms in compulsive food consumption, selective antagonism at OX1R demonstrated potential for treating binge eating (BE) and possibly other eating disorders with a compulsive component. This suggests that compounds targeting OX1R, such as SB-649868, could represent a novel pharmacological treatment for BE, highlighting a significant research application of compounds with similar functional profiles (Piccoli et al., 2012).

Antiplatelet and Antihypertensive Activity

Novel carbamoylpyridine and carbamoylpiperidine analogues have been designed and synthesized for their platelet aggregation inhibitory activity. These compounds, including N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide and 1,4-bis-[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene dibromide, demonstrate potential applications in the treatment of conditions requiring antiplatelet aggregation activity (Youssef et al., 2011). Additionally, 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds have shown calcium-channel-blocking and antihypertensive activities, further expanding the therapeutic potential of related chemical entities (Shanklin et al., 1991).

COX-2 Inhibition for Anti-inflammatory Therapy

The synthesis and characterization of novel oxazines have demonstrated specific targeting of cyclooxygenase 2 (COX2), revealing the significance of 1,2-oxazine derivatives in developing COX2-specific inhibitors. Such compounds could serve as lead structures for anti-inflammatory therapy, offering a research application in the synthesis of new medicinal agents with enhanced selectivity and potency (Srinivas et al., 2015).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds, suggesting applications in materials science and engineering for protecting metal surfaces against corrosion (Kaya et al., 2016).

作用機序

The mechanism of action of this compound in biological systems would depend on its structure and the targets it interacts with. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological effects. Without specific information, it’s difficult to provide a detailed safety analysis .

将来の方向性

Future research on this compound could focus on elucidating its synthesis, its physical and chemical properties, its reactivity, and its biological effects .

特性

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-32-20-8-2-16(3-9-20)14-25-21(29)22(30)26-15-17-10-12-28(13-11-17)23(31)27-19-6-4-18(24)5-7-19/h2-9,17H,10-15H2,1H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXIEVWZKXBRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。